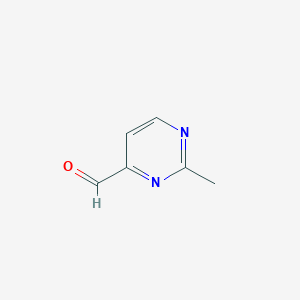

2-Methylpyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-7-3-2-6(4-9)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHGNAADUUXBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622197 | |

| Record name | 2-Methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-17-7 | |

| Record name | 2-Methyl-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methylpyrimidine-4-carbaldehyde

CAS Number: 1004-17-7

This technical guide provides a comprehensive overview of 2-Methylpyrimidine-4-carbaldehyde, a key heterocyclic building block with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid, appearing as a faint orange or light beige crystalline substance.[1] It is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids. The presence of both a methyl group and an aldehyde functional group on the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1004-17-7 | [2][3] |

| Molecular Formula | C₆H₆N₂O | [2] |

| Molecular Weight | 122.12 g/mol | [2] |

| Appearance | Faint orange/light beige crystalline solid | [1] |

| Boiling Point (Predicted) | 213.7 ± 13.0 °C | [3] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.16 ± 0.23 | [1] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [1] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

| Mass Spectrometry (MS) | Data not available in the search results. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of its dimethyl acetal precursor.

Synthesis from 4-(Dimethoxymethyl)-2-methylpyrimidine

A common and effective method for the preparation of this compound is the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(dimethoxymethyl)-2-methylpyrimidine (4.5 g, 26.7 mmol) in a suitable round-bottom flask, add hydrobromic acid (48% in H₂O, 10 mL).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer twice with diethyl ether to remove any unreacted starting material and byproducts.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.

-

Extract the product from the aqueous layer twice with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[4] The pyrimidine scaffold is found in a wide range of drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4]

This compound serves as a valuable intermediate in the synthesis of more complex pyrimidine-based compounds. The aldehyde functionality provides a reactive handle for various chemical transformations, such as:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to build larger molecular frameworks.

These transformations allow for the generation of libraries of novel pyrimidine derivatives for screening in drug discovery programs. For instance, pyrimidine aldehydes are utilized in the synthesis of cytokine synthesis inhibitors, which are important targets for inflammatory diseases.[5]

Biological Activity and Signaling Pathways

While specific in-vitro or in-vivo studies directly investigating the biological activity of this compound were not identified in the search results, the broader class of pyrimidine derivatives is known to interact with a multitude of biological targets.

The pyrimidine nucleus is a key structural motif in many enzyme inhibitors. For example, various pyrimidine derivatives have been developed as inhibitors of kinases, such as Bruton's Tyrosine Kinase (BTK), and metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).[6] Inhibition of these pathways can have therapeutic effects in cancer and autoimmune diseases.

Furthermore, some pyrimidine derivatives have shown potential as bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[4] Other studies have explored the cytotoxicity of pyrimidine derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).[7]

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its utility in the construction of diverse pyrimidine-based molecular architectures makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. preprints.org [preprints.org]

- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]

- 3. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Synthesis of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic routes for obtaining 2-Methylpyrimidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to assist researchers in the efficient preparation of this target molecule.

Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main strategies: the hydrolysis of a protected aldehyde precursor or the oxidation of the corresponding primary alcohol. This guide will focus on the most prominently documented method, which involves the deprotection of an acetal, and a proposed route via alcohol oxidation.

Hydrolysis of 4-(Dimethoxymethyl)-2-methylpyrimidine

This is a direct and well-documented method for the preparation of this compound. The synthesis proceeds via the acid-catalyzed hydrolysis of the dimethyl acetal precursor.

Reaction Scheme

physical and chemical properties of 2-Methylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine-4-carbaldehyde is a heterocyclic aldehyde with the chemical formula C₆H₆N₂O. As a derivative of pyrimidine, a core structure in nucleic acids, this compound and its analogues are of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and modulators of cytokine signaling. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly in the context of drug discovery.

Core Physical and Chemical Properties

This compound is a crystalline solid, appearing as a faint orange to light beige substance. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1004-17-7 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Appearance | Faint orange/light beige crystalline solid | [4] |

| Predicted Density | 1.176 g/cm³ | [4] |

| Predicted pKa | 0.16 | [4] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [4][5] |

Note: Some physical properties like melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

A common route for the synthesis of this compound involves the hydrolysis of its dimethyl acetal precursor, 4-Dimethoxymethyl-2-methyl-pyrimidine.[6]

Experimental Protocol: Synthesis from 4-Dimethoxymethyl-2-methyl-pyrimidine

Materials:

-

4-Dimethoxymethyl-2-methyl-pyrimidine

-

Hydrobromic acid (48% in H₂O)

-

Deionized water

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of hydrobromic acid (48% in H₂O), add 4-Dimethoxymethyl-2-methyl-pyrimidine.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with water and wash twice with diethyl ether to remove any unreacted starting material.

-

Carefully neutralize the aqueous layer with a saturated sodium carbonate solution until the pH is neutral.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel.[6] A common solvent system for elution is a mixture of ethyl acetate and dichloromethane.[6] Alternatively, recrystallization from a suitable solvent system can be employed.[7][8][9][10] The choice of solvent will depend on the solubility characteristics of the compound and its impurities. Common solvents to test for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and water.[8]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrimidine ring protons, and the methyl group protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9-10 ppm.[11]

-

Pyrimidine Ring Protons: Two doublets in the aromatic region (δ 7-9 ppm), showing coupling to each other.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.[12]

-

Pyrimidine Ring Carbons: Signals in the aromatic region (δ 110-170 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-30 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[13]

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[13]

-

C=N and C=C Stretch (Pyrimidine Ring): Absorptions in the 1400-1600 cm⁻¹ region.[14]

-

C-H Stretch (Aromatic and Methyl): Absorptions in the 2850-3100 cm⁻¹ region.[14]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 122. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) and other characteristic fragments of the pyrimidine ring.[1][15][16][17]

Biological Activity and Drug Development Potential

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets.

Kinase Inhibition

Many pyrimidine derivatives have been developed as potent kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a scaffold to present functional groups in a specific orientation to interact with the ATP-binding pocket of kinases.[18][19] For instance, derivatives of 4-aminopyrimidine-5-carboxaldehyde have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[20][21][22][23] Given its structural similarity, this compound represents a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.

Diagram of a a Potential Kinase Inhibition Pathway:

Caption: Potential mechanism of action for a this compound derivative as a kinase inhibitor.

Modulation of Cytokine Signaling

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Dysregulated cytokine production is implicated in various inflammatory diseases. Certain pyrimidine-containing compounds have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[18] For example, 4-Formyl-2-methylthiopyrimidine is a known intermediate in the synthesis of cytokine synthesis inhibitors.[5] This suggests that this compound could serve as a valuable scaffold for developing novel anti-inflammatory agents that target cytokine signaling pathways.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its pyrimidine core provides a privileged scaffold for interacting with key biological targets. While a complete experimental characterization of its physical properties is still needed, existing data on its synthesis and the known biological activities of related compounds highlight its importance as a building block for the development of novel kinase inhibitors and modulators of cytokine signaling. Further research into its specific biological effects and the development of detailed synthetic and analytical protocols are warranted to fully exploit its therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Methylpyrimidine-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Purification [chem.rochester.edu]

- 9. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. article.sapub.org [article.sapub.org]

- 18. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

2-Methylpyrimidine-4-carbaldehyde molecular weight and formula

This technical guide provides the fundamental molecular and chemical properties of 2-Methylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of interest in chemical synthesis and pharmaceutical research.

Molecular Identity and Weight

This compound is a substituted pyrimidine with a methyl group at the 2-position and a carbaldehyde group at the 4-position. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C6H6N2O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| CAS Number | 1004-17-7 | [1] |

Further details on the experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are not available in the provided search results. Therefore, detailed experimental methodologies and signaling pathway diagrams cannot be generated at this time.

References

The Advent of Pyrimidine Aldehydes: A Technical History of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine aldehydes, a class of heterocyclic compounds characterized by a pyrimidine ring bearing a formyl group, represent a cornerstone in the synthesis of a vast array of biologically active molecules. Their inherent reactivity as electrophiles and their utility as versatile synthetic intermediates have cemented their importance in medicinal chemistry, drug discovery, and materials science. This in-depth technical guide explores the historical milestones in the discovery and synthesis of pyrimidine aldehydes, providing a comprehensive overview of the key reactions, experimental protocols, and the evolution of synthetic strategies.

Early Discoveries and the Dawn of Pyrimidine Chemistry

The story of pyrimidine aldehydes is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized various derivatives. This was followed by the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900. While the exact date of the first synthesis of a pyrimidine aldehyde remains to be definitively established in the historical literature, early 20th-century explorations into the functionalization of the pyrimidine ring laid the groundwork for their eventual discovery.

Initial forays into the synthesis of pyrimidine aldehydes were not straightforward. The electron-deficient nature of the pyrimidine ring makes it less susceptible to classical electrophilic formylation reactions that are effective on more electron-rich aromatic systems. Consequently, early methods relied on the transformation of pre-existing functional groups on the pyrimidine ring.

Foundational Synthetic Methodologies

Several key synthetic strategies have been pivotal in the historical development of pyrimidine aldehyde synthesis. These methods, often adapted from more general organic reactions, were crucial in making these valuable building blocks accessible to chemists.

Oxidation of Methyl and Hydroxymethylpyrimidines

One of the earliest and most direct approaches to pyrimidine aldehydes involves the oxidation of a methyl or hydroxymethyl group attached to the pyrimidine ring.

A significant early example is the oxidation of 4-methylpyrimidines. This transformation can be achieved using various oxidizing agents, with selenium dioxide (SeO2) being a classic reagent for this purpose.

Experimental Protocol: Riley Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxaldehyde

This protocol is a generalized representation of the Riley oxidation as it would have been applied in early syntheses.

Materials:

-

4-Methylpyrimidine

-

Selenium dioxide (SeO2)

-

Dioxane (solvent)

-

Water

Procedure:

-

A solution of 4-methylpyrimidine in aqueous dioxane is prepared in a reaction vessel equipped with a reflux condenser.

-

A stoichiometric amount of selenium dioxide is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The remaining aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or chloroform).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by distillation to yield the crude pyrimidine-4-carboxaldehyde.

-

The crude product is purified by distillation under reduced pressure or by recrystallization.

Ozonolysis of Vinylpyrimidines

The ozonolysis of vinyl-substituted pyrimidines provided another early route to pyrimidine aldehydes. This method involves the cleavage of the carbon-carbon double bond of the vinyl group by ozone to yield the corresponding aldehyde.

Experimental Protocol: Ozonolysis of 4-Vinylpyrimidine to Pyrimidine-4-carboxaldehyde

This protocol is a generalized representation of ozonolysis as it would have been applied in early syntheses.

Materials:

-

4-Vinylpyrimidine

-

Ozone (O3)

-

Methanol or Dichloromethane (solvent)

-

Zinc dust (Zn) or Dimethyl sulfide (DMS) (for reductive workup)

-

Water

Procedure:

-

A solution of 4-vinylpyrimidine in a suitable solvent (e.g., methanol or dichloromethane) is cooled to a low temperature (typically -78 °C) in a reaction vessel equipped with a gas inlet tube.

-

A stream of ozone gas is bubbled through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

-

The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

-

A reducing agent, such as zinc dust and water or dimethyl sulfide, is added to the reaction mixture to quench the intermediate ozonide and effect a reductive workup.

-

The reaction mixture is allowed to warm to room temperature.

-

The solid byproducts (e.g., zinc oxide) are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude pyrimidine-4-carboxaldehyde is purified by distillation or chromatography.

The Vilsmeier-Haack and Reimer-Tiemann Reactions: Direct Formylation Approaches

While direct formylation of the pyrimidine ring is challenging, under certain conditions, reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions have been successfully applied, particularly to activated pyrimidine systems.

The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium species. This reagent can then attack electron-rich pyrimidine derivatives.

A significant milestone in the synthesis of pyrimidine-5-carboxaldehydes was the application of the Reimer-Tiemann reaction , as detailed by R. H. Wiley and Y. Yamamoto in their 1960 publication in The Journal of Organic Chemistry. This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. Its application to hydroxypyrimidines provided a novel route to pyrimidine-5-carboxaldehydes.

Experimental Protocol: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde via the Reimer-Tiemann Reaction

Adapted from the work of Wiley and Yamamoto (1960).

Materials:

-

4-Hydroxy-2,6-dimethylpyrimidine

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

4-Hydroxy-2,6-dimethylpyrimidine is dissolved in ethanol and added to the sodium hydroxide solution.

-

The mixture is heated to a gentle reflux.

-

Chloroform is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period.

-

The excess chloroform and ethanol are removed by steam distillation.

-

The remaining aqueous solution is cooled and acidified with hydrochloric acid to precipitate the product.

-

The crude 4-hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde is collected by filtration, washed with cold water, and dried.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data from Historical Syntheses

A critical aspect of understanding the evolution of synthetic methods is the quantitative data associated with these early reactions. The following tables summarize the reported yields and physical properties of pyrimidine aldehydes from key historical publications.

| Pyrimidine Aldehyde | Precursor | Synthetic Method | Year | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |

| 4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde | 4-Hydroxy-2,6-dimethylpyrimidine | Reimer-Tiemann Reaction | 1960 | 35 | 205-206 | - | Wiley, R. H.; Yamamoto, Y. J. Org. Chem.1960 , 25 (11), 1909–1912. |

| 2,4-Dihydroxy-6-methylpyrimidine-5-carboxaldehyde | 2,4-Dihydroxy-6-methylpyrimidine (6-Methyluracil) | Reimer-Tiemann Reaction | 1960 | 40 | >300 | - | Wiley, R. H.; Yamamoto, Y. J. Org. Chem.1960 , 25 (11), 1909–1912. |

Logical Relationships in Pyrimidine Aldehyde Synthesis

The synthesis of pyrimidine aldehydes can be visualized as a network of interconnected reactions, where different starting materials can be converted to the target aldehydes through various synthetic routes.

Caption: Synthetic routes to pyrimidine aldehydes from various precursors.

Naturally Occurring Pyrimidine Aldehydes and Their Biological Significance

The search for naturally occurring pyrimidine aldehydes has been challenging, and to date, there are no widely reported examples of simple pyrimidine aldehydes as natural products. The pyrimidine core is, of course, fundamental to life, being a key component of nucleobases (cytosine, thymine, and uracil). However, the aldehyde functionality directly attached to the pyrimidine ring does not appear to be a common structural motif in natural product chemistry.

This scarcity suggests that pyrimidine aldehydes primarily serve as reactive intermediates in biological systems rather than as stable, isolable compounds. It is plausible that they are transiently formed during metabolic pathways and are quickly converted to other molecules. Their high reactivity would make them potent alkylating agents, potentially toxic to cells if allowed to accumulate.

Despite their apparent absence in nature, the synthetic versatility of pyrimidine aldehydes has made them indispensable in the development of therapeutic agents. They serve as crucial building blocks for a wide range of pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The aldehyde group provides a convenient handle for introducing diverse functionalities and building complex molecular architectures.

Conclusion

The history of pyrimidine aldehydes is a testament to the ingenuity of organic chemists in functionalizing a challenging heterocyclic system. From early, indirect methods relying on the transformation of existing functional groups to the later application of direct formylation reactions, the synthetic toolbox for accessing these valuable compounds has expanded significantly. While their natural occurrence appears to be limited, their importance as synthetic intermediates in drug discovery and materials science is undeniable. The foundational work of early pioneers in pyrimidine chemistry paved the way for the development of modern synthetic methods that continue to enable the creation of novel and impactful molecules. Further research into transient biological intermediates may yet reveal a hidden role for pyrimidine aldehydes in the intricate web of life.

An In-depth Technical Guide on the Core Reactions of 2-Methylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactions of 2-methylpyrimidine-4-carbaldehyde, a versatile heterocyclic aldehyde. The aldehyde functionality, coupled with the pyrimidine core, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This document details key reactions including oxidation, reduction, Knoevenagel condensation, Wittig reaction, and aldol condensation.

Oxidation of this compound

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various pyrimidine-based derivatives. Common oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and compatibility with other functional groups.

Quantitative Data for Oxidation of Heterocyclic Aldehydes

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Potassium permanganate (KMnO4) | General Aromatic Aldehydes | Corresponding Carboxylic Acids | High | General Knowledge |

| Jones Reagent (CrO3/H2SO4) | General Aromatic Aldehydes | Corresponding Carboxylic Acids | High | General Knowledge |

| Tollens' Reagent ([Ag(NH3)2]+) | General Aldehydes | Corresponding Carboxylate | Qualitative | General Knowledge |

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.1 eq) in water to the stirred solution of the aldehyde. The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess permanganate with a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the mixture to remove the manganese dioxide.

-

Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated 2-methylpyrimidine-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

2-Methylpyrimidine-4-carbaldehyde safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Methylpyrimidine-4-carbaldehyde

Introduction

This compound (CAS No. 1004-17-7) is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis and drug discovery.[1][2] The pyrimidine scaffold is a core component of numerous biologically active molecules, and the aldehyde functional group provides a reactive handle for a variety of chemical transformations, including condensation reactions and reductive aminations.[1][3] However, aldehydes as a class are known for their high reactivity, which can present toxicological challenges.[4][5][6] This reactivity necessitates careful handling and a thorough understanding of the compound's safety profile to protect researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for this compound, summarizing physicochemical properties, hazard classifications, and emergency procedures. It includes detailed protocols for laboratory use and spill management to ensure safe application in a research and development setting.

Physicochemical and Toxicological Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling. While specific toxicological studies on this compound are not extensively published, data from structurally similar aromatic and heterocyclic aldehydes can provide insight into its potential hazards. Aldehydes can be reactive with biological macromolecules and may cause irritation.[4][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1004-17-7 | [8][9][10] |

| Molecular Formula | C₆H₆N₂O | [10] |

| Molecular Weight | 122.125 g/mol | [10] |

| Physical Form | Crystalline Solid | [8] |

| Color | Faint orange/light beige | [8] |

| Boiling Point | 213.7 ± 13.0 °C (Predicted) | [8] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 0.16 ± 0.23 (Predicted) |[8] |

Hazard Identification and Classification

Table 2: Inferred GHS Hazard Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning | | Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Warning | | Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Warning | | Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Warning |

(Note: This classification is inferred from similar compounds and should be used as a guideline. A formal hazard assessment should be conducted by the user.)

Safe Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[14][15]

-

Ventilation: The laboratory should have adequate general ventilation.[7][11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the work area.[7][15]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][16] Minimize dust generation and accumulation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[8] Keep away from incompatible materials such as strong oxidizing agents.[15]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[17][18]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Source(s) |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards. A face shield may be required for splash hazards. | Protects against dust particles and splashes.[7][19] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. A lab coat should be worn, buttoned, with sleeves covering the arms. | Prevents skin contact. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[7][15][17] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | A respiratory protection program that meets OSHA 29 CFR 1910.134 should be followed if respirators are used.[7][17] |

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 1: General Handling and Use in a Laboratory Setting

-

Preparation:

-

Consult the Safety Data Sheet (SDS) and perform a risk assessment for the planned experiment.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.[7]

-

-

Procedure:

-

Retrieve the compound from its designated storage location (2-8°C, inert atmosphere).[8]

-

Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.

-

Carefully weigh the required amount of the solid compound onto a weigh boat or into a tared vessel inside the fume hood. Avoid creating dust.[11]

-

Add the compound to the reaction vessel or solvent as per the experimental plan.

-

Securely close the primary container immediately after use.

-

-

Post-Procedure:

-

Clean any residual dust from the spatula and work surface using a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.

-

Return the compound to its proper storage location.

-

Decontaminate all equipment used.

-

Dispose of all chemical waste, including empty containers and contaminated PPE, in accordance with institutional and local regulations.

-

Remove PPE and wash hands thoroughly with soap and water.[7]

-

Protocol 2: Small Solid Spill Cleanup Procedure

-

Immediate Action:

-

Alert personnel in the immediate area of the spill.

-

If the spill is outside the fume hood, evacuate the area if there is a risk of airborne dust.

-

-

Containment and Cleanup (Ensure appropriate PPE is worn):

-

Decontamination:

-

Wipe the spill area with soap and water.

-

Place all contaminated cleaning materials and PPE into the hazardous waste container.

-

-

Reporting:

-

Report the incident to the laboratory supervisor or safety officer, as per institutional policy.

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or fire.

First Aid Measures

The following first aid measures are based on guidelines for similar irritating chemical compounds.[7][12][14][20]

Table 4: First Aid Measures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][14] |

Caption: A decision-making workflow for first aid response to chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or appropriate foam.[7]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[12] Containers may burn, though the compound itself is not considered a significant fire risk.[11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]

- 9. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

- 13. 4-Amino-2-methylpyrimidine-5-carbaldehyde | 73-68-7 [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. corporate.dow.com [corporate.dow.com]

- 20. webgate.ec.europa.eu [webgate.ec.europa.eu]

Spectroscopic and Synthetic Profile of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a key synthetic route for 2-Methylpyrimidine-4-carbaldehyde (CAS No. 1004-17-7), a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource, presenting available data in a structured format and outlining experimental methodologies.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Predicted Chemical Shift (δ) ppm | Predicted Chemical Shift (δ) ppm |

| ~10.1 (s, 1H, -CHO) | ~193.0 (C=O) |

| ~8.9 (d, 1H, pyrimidine H6) | ~168.0 (C2) |

| ~7.7 (d, 1H, pyrimidine H5) | ~158.0 (C4) |

| ~2.8 (s, 3H, -CH₃) | ~152.0 (C6) |

| Solvent and instrument parameters not specified in available data. | Solvent and instrument parameters not specified in available data. |

| Note: Predicted values are based on computational models and may differ from experimental results. | Note: Predicted values are based on computational models and may differ from experimental results. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretch (methyl) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1710-1690 | C=O stretch (aldehyde) |

| ~1600-1450 | C=N, C=C stretch (pyrimidine ring) |

| ~1450-1350 | C-H bend (methyl) |

Mass Spectrometry (MS)

| Technique | Observed m/z | Assignment |

| Not Specified | 122.12 (exact mass) | [M]+ |

Experimental Protocols

A common synthetic route to this compound involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.

Synthesis of this compound from 4-(Dimethoxymethyl)-2-methylpyrimidine

This protocol outlines the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.

Materials:

-

4-(Dimethoxymethyl)-2-methylpyrimidine

-

Hydrobromic acid (48% aqueous solution)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of hydrobromic acid (48% in water), add 4-(dimethoxymethyl)-2-methylpyrimidine.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether twice to remove any unreacted starting material.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate twice.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

The resulting solution contains the crude this compound, which can be further purified by column chromatography or used directly in subsequent reactions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to 2-Methylpyrimidine-4-carbaldehyde for Researchers and Drug Development Professionals

An In-depth Look at a Versatile Building Block in Medicinal Chemistry

2-Methylpyrimidine-4-carbaldehyde is a key heterocyclic aldehyde that serves as a valuable starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it a sought-after compound for researchers in drug discovery and development, particularly in the design of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic utility of this compound, along with a detailed experimental protocol and an illustrative signaling pathway relevant to its application.

Commercial Availability and Key Specifications

This compound is readily available from a number of commercial chemical suppliers. Purity levels are typically high, often exceeding 97-99%. While a comprehensive impurity profile is supplier-specific and often proprietary, common potential impurities may include the corresponding carboxylic acid (from oxidation) or the starting materials from its synthesis. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Below is a summary of typical quantitative data available from commercial suppliers.

| Property | Typical Value |

| CAS Number | 1004-17-7 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| Purity | ≥97%, ≥98%, ≥99% (supplier dependent)[1][2] |

| Appearance | Solid |

| Storage Conditions | 2-8°C, Inert atmosphere |

Synthetic Utility in Drug Discovery

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Two common and powerful reactions utilizing this aldehyde are the Knoevenagel condensation and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is instrumental in forming carbon-carbon bonds and is widely used in the synthesis of various heterocyclic compounds with potential therapeutic applications.[3][4]

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5][6] This one-pot reaction involves the formation of an imine intermediate by the condensation of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient for creating libraries of substituted pyrimidine derivatives for screening as potential drug candidates, particularly as kinase inhibitors.[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a pyrimidine-based kinase inhibitor scaffold, adapted from the synthesis of Aurora kinase inhibitors.[8] This protocol illustrates a common synthetic route where a pyrimidine aldehyde derivative could be utilized.

Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of kinase inhibitors.

-

Materials:

-

2,4,6-trichloropyrimidine

-

3-Amino-5-methylpyrazole

-

Triethylamine

-

Tetrahydrofuran (THF)

-

(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

-

1-pentanol

-

1-ethyl piperazine

-

-

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

-

To a solution of the product from the previous step (1.0 eq) in 1-pentanol, add (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.1 eq).

-

Heat the reaction mixture to 120°C and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture and purify by column chromatography to obtain the desired intermediate.

-

Finally, react the intermediate with 1-ethyl piperazine in the presence of triethylamine at elevated temperature to yield the final product.

-

-

Characterization: The final product and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Below is a graphical representation of a generalized workflow for the synthesis of kinase inhibitors using a pyrimidine scaffold.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methylpyrimidine-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Methylpyrimidine-4-carbaldehyde, a versatile building block in organic synthesis. The protocols outlined herein describe key transformations of the aldehyde functional group, enabling the synthesis of a diverse range of pyrimidine-containing molecules with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a valuable intermediate for the construction of more complex molecular architectures. The electron-deficient nature of the pyrimidine ring and the reactivity of the aldehyde group allow for a variety of chemical transformations. Key applications include, but are not limited to:

-

Carbon-Carbon Bond Formation: The aldehyde functionality readily participates in classic C-C bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and aldol reactions, providing access to vinyl-, propenoic acid-, and β-hydroxy-substituted pyrimidines.

-

Carbon-Nitrogen Bond Formation: Reductive amination and Schiff base formation are efficient methods for introducing new amine functionalities, which are crucial for modulating the physicochemical and biological properties of the target molecules.

-

Heterocycle Synthesis: The aldehyde can act as a key electrophile in multicomponent reactions to construct fused heterocyclic systems, further expanding the chemical space accessible from this starting material.

Derivatives of this compound are of significant interest in drug discovery, as the pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for three fundamental transformations of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing acrylic acid derivatives and other vinylogous systems. A catalyst-free approach in an aqueous ethanol mixture has been shown to be effective for similar heterocyclic aldehydes.

Experimental Protocol: Synthesis of 2-(2-methylpyrimidin-4-yl)malononitrile

-

Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (1.0 mmol, 122.12 mg) and malononitrile (1.0 mmol, 66.06 mg) in a mixture of ethanol (5 mL) and water (5 mL).

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Upon completion, the solid product is collected by vacuum filtration. The collected solid is washed with a cold 1:1 mixture of ethanol and water (2 x 5 mL) and then dried under vacuum to afford the pure product.

| Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |

| This compound | Malononitrile | 2-(2-methylpyrimidin-4-yl)malononitrile | Ethanol/Water (1:1) | 1-3 | >90 |

| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-methylpyrimidin-4-yl)acrylate | Ethanol/Water (1:1) | 2-4 | >85 |

| This compound | Cyanoacetamide | 2-cyano-3-(2-methylpyrimidin-4-yl)acrylamide | Ethanol/Water (1:1) | 2-4 | >88 |

Table 1: Representative data for Knoevenagel condensation based on analogous reactions with pyridinecarbaldehydes.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile and allows for the introduction of a vinyl group at the 4-position of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-vinyl-2-methylpyrimidine

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.2 mmol, 428.28 mg) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. Allow the resulting yellow-orange solution to stir at 0 °C for 1 hour.

-

Reaction with Aldehyde: Dissolve this compound (1.0 mmol, 122.12 mg) in anhydrous THF (5 mL). Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

| Reactant 1 | Wittig Reagent | Product | Base/Solvent | Time (h) | Typical Yield (%) |

| This compound | Methyltriphenylphosphonium bromide | 4-vinyl-2-methylpyrimidine | n-BuLi / THF | 4-6 | 60-80 |

| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-methylpyrimidin-4-yl)acrylate | NaH / THF | 12-18 | 70-90 |

Table 2: Representative data for the Wittig reaction based on general procedures.

Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine. This is a powerful method for introducing substituted amino groups.

Experimental Protocol: Synthesis of N-benzyl-1-(2-methylpyrimidin-4-yl)methanamine

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 122.12 mg) and benzylamine (1.1 mmol, 117.96 mg, 0.12 mL) in methanol (10 mL). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

| Reactant 1 | Amine | Reducing Agent | Product | Solvent | Typical Yield (%) |

| This compound | Benzylamine | Sodium Borohydride | N-benzyl-1-(2-methylpyrimidin-4-yl)methanamine | Methanol | 70-85 |

| This compound | Aniline | Sodium Triacetoxyborohydride | N-phenyl-1-(2-methylpyrimidin-4-yl)methanamine | DCE | 65-80 |

| This compound | Morpholine | Sodium Triacetoxyborohydride | 4-(morpholinomethyl)-2-methylpyrimidine | DCE | 75-90 |

Table 3: Representative data for reductive amination based on general procedures.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of derivatives from this compound.

Caption: General experimental workflow.

Key Reactions Overview

This diagram shows the three main synthetic transformations described in this document starting from this compound.

Caption: Key synthetic transformations.

Representative Signaling Pathway for Pyrimidine-Based Kinase Inhibitors

Many pyrimidine derivatives function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The following diagram illustrates a generalized kinase inhibitor mechanism of action, which could be a therapeutic goal for novel compounds synthesized from this compound.

Caption: Kinase inhibition pathway.

Synthesis of Heterocyclic Compounds from 2-Methylpyrimidine-4-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Methylpyrimidine-4-carbaldehyde as a versatile starting material. The methodologies outlined herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in heterocyclic synthesis due to the reactive nature of its aldehyde functional group. This reactivity allows for a variety of chemical transformations, including condensation and cyclization reactions, to construct a diverse array of fused and substituted pyrimidine derivatives. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The protocols detailed below provide a starting point for the exploration of novel chemical entities based on this privileged scaffold.

Application Notes

The aldehyde functionality of this compound serves as a key handle for the introduction of structural diversity. Common synthetic strategies include:

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are versatile intermediates for further cyclization reactions.

-

Schiff Base Formation: Condensation with primary amines to yield imines, which can be subsequently reduced or cyclized to form various nitrogen-containing heterocycles.

-

Wittig Reaction: Reaction with phosphorus ylides to generate vinylpyrimidines, which can undergo further functionalization or polymerization.

-

Multi-component Reactions: Utilization in one-pot syntheses, such as the Biginelli or Hantzsch reactions, to rapidly construct complex heterocyclic frameworks. These reactions are highly valued for their efficiency and atom economy in generating compound libraries for high-throughput screening.

-

Synthesis of Fused Heterocycles: Intramolecular or intermolecular cyclization strategies involving the aldehyde group can lead to the formation of bicyclic systems like furo[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[1][2]

The choice of reaction partner and conditions allows for the targeted synthesis of a wide range of heterocyclic compounds with diverse electronic and steric properties, which is crucial for tuning their biological activity.

Experimental Protocols

Knoevenagel Condensation with Active Methylene Compounds

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, exemplified by malononitrile. This reaction forms a 2-(2-methylpyrimidin-4-yl)methylene)malononitrile, a versatile intermediate for the synthesis of more complex heterocyclic systems.

Reaction Scheme:

References

Application Notes and Protocols: Reaction of 2-Methylpyrimidine-4-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine aldehydes are versatile and crucial building blocks in modern medicinal chemistry and drug discovery.[1] Their inherent reactivity makes them ideal starting materials for synthesizing a diverse range of biologically active compounds.[1] Among these, 2-Methylpyrimidine-4-carbaldehyde serves as a key intermediate for creating complex molecular architectures, primarily through its reaction with amines.

This document provides detailed application notes and protocols for the reaction of this compound with primary amines. The two primary transformations covered are the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via reductive amination. These reactions are fundamental in synthesizing novel compounds for therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[1][2][3]

Core Reactions and Mechanisms

The reaction of this compound with a primary amine proceeds in two key stages:

-

Schiff Base (Imine) Formation: This is a condensation reaction where the aldehyde reacts with a primary amine to form a carbon-nitrogen double bond (imine), with the elimination of a water molecule.[4][5] The reaction is reversible and is typically driven to completion by removing water.[6][7] It is often catalyzed by a small amount of acid.[8][9]

-

Reductive Amination: The intermediate imine can be isolated or reduced in-situ to form a more stable secondary amine.[10] This reduction step, known as reductive amination, is a widely used method for synthesizing amines.[11][12] Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[10][12][13]

Diagram: General Reaction Pathway

Caption: Reaction of this compound with a primary amine.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] Derivatives synthesized from this compound are explored for a wide range of therapeutic applications:

-

Anticancer Agents: The pyrimidine core is integral to many anticancer drugs.[2][14] The ability to introduce diverse amine side chains allows for the fine-tuning of activity against specific kinases or other cancer-related targets.

-

Antimicrobial Agents: Pyrimidine-based Schiff bases and their derivatives have shown significant potential as antibacterial and antifungal agents.[15]

-

Cytokine Synthesis Inhibitors: These compounds can serve as scaffolds for developing inhibitors of cytokine activity, which are implicated in a host of inflammatory and autoimmune diseases.[1]

-

CNS-Active Agents: The versatility of the pyrimidine ring has also led to its incorporation into agents targeting the central nervous system.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases and their subsequent reduction. Researchers should optimize conditions based on the specific amine used.

Protocol 1: Synthesis of Schiff Base (Imine)

This protocol describes the condensation reaction between this compound and a primary amine.

-

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Ethanol or Toluene

-

Glacial Acetic Acid (catalytic amount)

-

Magnesium sulfate or Sodium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask.

-

Add the primary amine (1.0 - 1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[16]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][16]

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).[8][15]

-

Protocol 2: Reductive Amination to Secondary Amine

This protocol describes the one-pot synthesis of a secondary amine from this compound and a primary amine.

-

Materials:

-

This compound

-

Primary amine

-

Methanol or Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (if using NaBH(OAc)₃)

-

Round-bottom flask

-

Stirring plate and stir bar

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in the chosen solvent (e.g., Methanol) in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the reducing agent (e.g., Sodium borohydride, 1.5 eq) in small portions. Control the addition to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterize the final product using appropriate spectroscopic techniques.

-

Diagram: Experimental Workflow

Caption: General workflow from synthesis to application development.

Data Summary

The efficiency of these reactions depends on the substrates, catalyst, solvent, and temperature. The following table summarizes typical conditions and expected outcomes based on literature for similar pyrimidine aldehydes.[8][16]

| Reaction Type | Amine Type | Solvent | Catalyst / Reagent | Temperature | Time (h) | Typical Yield (%) |

| Schiff Base Formation | Aromatic (e.g., Aniline) | Toluene | Acetic Acid | Reflux | 6 - 24 | 75 - 90 |

| Schiff Base Formation | Aliphatic (e.g., Benzylamine) | Ethanol | Acetic Acid | Reflux | 2 - 8 | 80 - 95 |

| Reductive Amination | Aromatic (e.g., Aniline) | Methanol | NaBH₄ | 0°C to RT | 4 - 12 | 65 - 85 |

| Reductive Amination | Aliphatic (e.g., Benzylamine) | DCM | NaBH(OAc)₃ | RT | 2 - 6 | 70 - 90 |

Note: Yields are estimates and will vary based on the specific reactants and purification efficiency.

Conclusion

The reaction of this compound with amines is a powerful and versatile strategy in medicinal chemistry. The straightforward formation of Schiff bases and their subsequent conversion to secondary amines provides access to a vast chemical space of pyrimidine derivatives. These compounds are of significant interest to drug development professionals due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][14][15] The protocols and data provided herein serve as a comprehensive guide for researchers aiming to synthesize and explore this valuable class of molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemimpex.com [chemimpex.com]

- 15. jsscacs.edu.in [jsscacs.edu.in]

- 16. dergipark.org.tr [dergipark.org.tr]

The Pivotal Role of 2-Methylpyrimidine-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the landscape of medicinal chemistry. Its unique chemical architecture, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. The pyrimidine nucleus is a fundamental component of nucleic acids and is prevalent in numerous therapeutic agents, imparting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel therapeutic candidates, with a focus on its application in the development of kinase inhibitors.

Application Notes

The aldehyde functionality of this compound offers a convenient handle for various chemical transformations, enabling the construction of complex molecular frameworks. Its primary applications in medicinal chemistry revolve around its use as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound can be elaborated to introduce substituents that target the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors for cancer therapy.

-

Anticancer Agents: Beyond kinase inhibition, derivatives of this compound have shown promise as general anticancer agents. The aldehyde can be converted into Schiff bases, chalcones, or other heterocyclic systems that exhibit cytotoxic effects against various cancer cell lines.

-